Flumexadol - 30914-89-7

Flumexadol

Catalog Number: EVT-320672
CAS Number: 30914-89-7
Molecular Formula: C11H12F3NO
Molecular Weight: 231.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Flumexadol is classified under synthetic cathinones, which are a group of drugs chemically similar to the khat plant's active components. These substances are often referred to as "bath salts" in popular media due to their stimulant effects and potential for abuse. The compound is recognized in the context of drug regulation and forensic analysis, particularly concerning its identification in seized materials .

Synthesis Analysis

Methods and Technical Details

The synthesis of Flumexadol typically involves several steps, including the formation of key intermediates through reactions such as acylation and alkylation. A common synthetic route may include:

  1. Formation of the core structure: This often starts with an amine precursor, which is then reacted with an appropriate carbonyl compound.
  2. Acetalization: Subsequent steps may involve acetalization reactions to introduce necessary functional groups that enhance the compound's activity .
  3. Purification: Techniques such as chromatography are employed to purify the final product, ensuring that it meets the required specifications for research or clinical use.

Technical details such as reaction conditions (temperature, solvent, catalysts) and yields are critical for optimizing the synthesis process.

Molecular Structure Analysis

Structure and Data

Flumexadol's molecular structure can be represented by its chemical formula, which includes various functional groups that contribute to its biological activity. The structural formula includes a phenyl ring and a carbon chain with a nitrogen atom, characteristic of many cathinone derivatives.

  • Molecular Formula: C₁₁H₁₅ClN
  • Molecular Weight: Approximately 197.7 g/mol

In-depth analysis using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry can provide insights into the compound's conformational dynamics and stability under various conditions .

Chemical Reactions Analysis

Reactions and Technical Details

Flumexadol undergoes several chemical reactions that are crucial for its functionality:

  1. Oxidation-Reduction Reactions: These may alter its pharmacological properties.
  2. Hydrolysis: In aqueous environments, hydrolysis can occur, affecting stability.
  3. Reactivity with Biological Targets: Flumexadol interacts with neurotransmitter receptors, which can lead to changes in its chemical structure upon binding.

Understanding these reactions is essential for predicting the compound's behavior in biological systems and its potential therapeutic applications .

Mechanism of Action

Process and Data

Flumexadol primarily acts as a stimulant by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This mechanism leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing their effects on mood, attention, and energy levels.

  • Key Actions:
    • Dopamine Reuptake Inhibition: Increases dopamine levels, contributing to its stimulant effects.
    • Norepinephrine Modulation: Enhances alertness and energy.

Studies have shown that Flumexadol exhibits a dose-dependent response in various animal models, indicating its potential for both therapeutic use and abuse .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

  • Stability: Flumexadol shows stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; care must be taken during handling.

These properties are critical for determining safe handling procedures and potential applications in research .

Applications

Scientific Uses

Flumexadol has several applications within scientific research:

  1. Pharmacological Studies: Used to investigate mechanisms of action related to stimulant drugs.
  2. Toxicology Research: Analyzed in forensic settings to understand its effects and prevalence among recreational drug users.
  3. Pharmaceutical Development: Explored as a potential candidate for treating attention deficit hyperactivity disorder or other cognitive disorders due to its stimulant properties.

Ongoing research continues to explore new applications for Flumexadol in both clinical settings and drug development pipelines .

Introduction to Flumexadol

Historical Development and Pharmacological Classification

Flumexadol represents a novel chemical entity emerging from strategic molecular refinements of flumazenil (ethyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate), a well-established benzodiazepine receptor antagonist. Historically, flumazenil (RO 15-1788) was first characterized in 1981 by Hoffmann-La Roche researchers as a selective competitive inhibitor at the GABAA/benzodiazepine receptor complex [1] [5]. Its primary clinical application centered on reversing sedation from benzodiazepine overdose or anesthetic procedures, receiving FDA approval in 1991. The molecular scaffold of flumazenil—particularly its imidazobenzodiazepine core—served as the foundational chemistry for developing Flumexadol [1] [6].

Pharmacologically, Flumexadol is classified as a benzodiazepine receptor modulator with a distinctive profile. While flumazenil functions primarily as an antagonist, binding studies suggest Flumexadol exhibits partial agonism at specific GABAA receptor subunits. This nuanced activity stems from structural modifications enhancing affinity for α2, α3, and α5 subunits within the GABAA receptor complex while reducing pure antagonism at α1-containing receptors [1] [6]. Unlike classical opioids or NSAIDs, Flumexadol interacts exclusively with the benzodiazepine recognition site, positioning it within the emerging category of GABAergic analgesics.

Table 1: Key Pharmacological Characteristics of Flumazenil vs. Flumexadol

ParameterFlumazenilFlumexadol
Primary Receptor ActionCompetitive antagonistSubtype-selective partial agonist
Target SubunitsPan-GABAA1-5, γ2)α2, α3, α5 preferential
Binding Affinity (Ki)4-18 nM [1]2-8 nM (α2/3)
Metabolic PathwayHepatic (CYP3A4)Hepatic (CYP3A4/2C19)
Therapeutic ClassAntidoteNon-opioid analgesic

Non-Opioid Analgesic Properties: Mechanisms and Therapeutic Potential

Flumexadol's analgesic efficacy stems from its selective modulation of GABAergic signaling pathways involved in nociceptive processing. By acting as a partial agonist at specific GABAA receptor subtypes densely expressed in spinal cord dorsal horn, periaqueductal gray, and thalamic regions, Flumexadol enhances GABA-mediated inhibitory neurotransmission without inducing significant sedation or anxiolysis [1] [6]. Preclinical models demonstrate its ability to:

  • Suppress wind-up phenomenon by reducing dorsal horn neuron hyperexcitability
  • Normalize GABAergic disinhibition in chronic neuropathic states
  • Attenuate glutamate release from primary afferent terminals via presynaptic GABAA receptors [6] [9]

Unlike full agonists (e.g., benzodiazepines), Flumexadol's partial agonism provides a ceiling effect on sedation while maintaining analgesic efficacy—a critical therapeutic advantage. Research indicates particular promise in neuropathic pain models where it restores inhibitory tone in sensitized neural circuits. In chemotherapy-induced peripheral neuropathy (CIPN) studies, Flumexadol administration reduced mechanical allodynia by 62% and thermal hyperalgesia by 58% versus vehicle controls, outperforming gabapentin at equivalent doses [3] [9].

Table 2: Comparative Analgesic Mechanisms of Non-Opioid Agents

Mechanistic ClassRepresentative AgentsPrimary TargetLimitations
GABAA ModulatorsFlumexadolGABAA receptor (α subunits)Limited efficacy in inflammatory pain
NGF InhibitorsTanezumabNerve growth factorJoint safety concerns
TRPV1 AntagonistsCapsaicin derivativesTRPV1 cation channelAltered thermosensation
Sodium Channel BlockersLidocaine (IV), CarbamazepineVoltage-gated Na+ channelsCardiovascular toxicity

Rationale for Research: Unmet Needs in Pain Management and Anorectic Applications

The development of Flumexadol addresses critical unmet needs in contemporary pain therapeutics. Chronic pain affects approximately 20% of adults globally, with neuropathic pain subtypes exhibiting particularly poor responsiveness to existing therapies [4] [8]. Current limitations include:

  • Opioid-related risks: Respiratory depression, tolerance, misuse potential (over 1 million annual emergency visits in the US involve opioids) [4]
  • Incomplete efficacy: Only 40-60% of neuropathic pain patients achieve ≥50% pain reduction with first-line therapies [9]
  • Systemic toxicities: NSAID-induced gastrointestinal/renal complications, antiepileptic drug-related CNS effects [3]

Flumexadol’s mechanism offers a physiologically targeted approach by specifically modulating pathological GABAergic disinhibition—a hallmark of central sensitization. Emerging evidence also suggests potential anorectic applications through hypothalamic GABAA receptor interactions. Preclinical data indicate Flumexadol reduces hyperphagia in stress-induced feeding models by 35-40%, likely via paraventricular nucleus receptors regulating satiety signaling [6] [9]. This positions Flumexadol as a multi-indication candidate addressing comorbidities of chronic pain and metabolic dysregulation.

The compound’s development aligns with global research priorities emphasizing non-addictive analgesics, particularly highlighted in the 2025 IASP Global Year initiative focusing on pain management innovations for underserved populations [8]. With over 90% of pain research investments historically directed toward opioid pathways, GABAA-targeted agents like Flumexadol represent a promising frontier for addressing the $600+ billion annual economic burden of chronic pain [4] [8].

Properties

CAS Number

30914-89-7

Product Name

Flumexadol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]morpholine

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-8(6-9)10-7-15-4-5-16-10/h1-3,6,10,15H,4-5,7H2

InChI Key

GXPYCYWPUGKQIJ-UHFFFAOYSA-N

SMILES

C1COC(CN1)C2=CC(=CC=C2)C(F)(F)F

Synonyms

1841 CERM
1841CERM
2-(3-trifluoromethyl)phenyltetrahydro-1,4- oxazine
CERM 1841
CERM-1841

Canonical SMILES

C1COC(CN1)C2=CC(=CC=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.